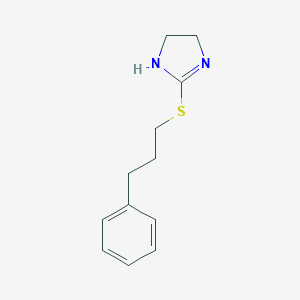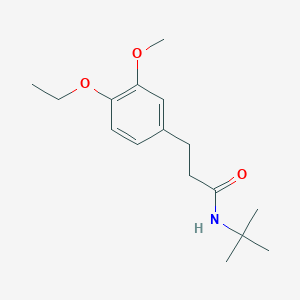
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which is a well-known compound in the field of medicinal chemistry. The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods, and it has been found to possess unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exhibit its anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess unique biochemical and physiological effects. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate in lab experiments is its potent antitumor activity. This makes it a valuable tool for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate. One of the major areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods. One of the most common methods involves the reaction of 2,6-dibromo-3,4,5-trimethoxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate.
Applications De Recherche Scientifique
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Propriétés
Nom du produit |
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
|---|---|
Formule moléculaire |
C17H15Br2FO5 |
Poids moléculaire |
478.1 g/mol |
Nom IUPAC |
(4-fluorophenyl)methyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H15Br2FO5/c1-22-14-12(18)11(13(19)15(23-2)16(14)24-3)17(21)25-8-9-4-6-10(20)7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
XINNXAJUWWBDCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)




